(3aS,6S)-7,7-Dichloro-4,5,6,7-tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide

Description

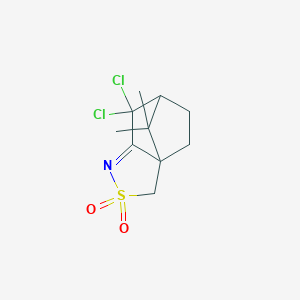

This compound is a bicyclic sultam featuring a fused isothiazole ring system sulfonated at the sulfur atom (2,2-dioxide). Its structure includes a methano bridge (3a,6-methano) and two chlorine atoms at the 7-position, alongside two methyl groups at the 8-position. The stereochemistry is defined as (3aS,6S), which influences its conformational rigidity and reactivity. Such sultams are often derived from camphor-based frameworks, with applications in asymmetric synthesis as chiral auxiliaries or catalysts .

Properties

IUPAC Name |

6,6-dichloro-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2NO2S/c1-8(2)6-3-4-9(8)5-16(14,15)13-7(9)10(6,11)12/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVLQNKVOQBPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)N=C3C2(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562498 | |

| Record name | 7,7-Dichloro-8,8-dimethyl-4,5,6,7-tetrahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127184-04-7 | |

| Record name | 7,7-Dichloro-8,8-dimethyl-4,5,6,7-tetrahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Benzisothiazole Dioxide Synthesis via Grignard Reagent Reactions

The foundational approach for constructing the benzisothiazole dioxide moiety involves reacting saccharin salts with organomagnesium reagents. As demonstrated in US5374738A, sodium saccharin reacts with methyl magnesium bromide in anhydrous tetrahydrofuran (THF) to form 3-methyl-1,2-benzisothiazole-1,1-dioxide . For the target compound, this method can be adapted by substituting methyl Grignard reagents with bulkier alkyl or aryl variants to introduce the 8,8-dimethyl groups. Key modifications include:

-

Solvent Optimization : THF remains the preferred solvent due to its ability to stabilize Grignard intermediates while enabling heterogeneous reactions. Solvent volumes are minimized to ≤1.8 M concentrations to avoid caking and stirring inefficiencies .

-

Salt Selection : Sodium or potassium saccharin salts are optimal for ensuring a 1:1 molar ratio with Grignard reagents, preventing over-alkylation .

Methano Bridge Formation via Diels-Alder Cycloaddition

The 3a,6-methano bicyclic system necessitates a [4+2] cycloaddition between a diene and a dienophile. A proposed pathway involves:

-

Diene Preparation : Generate a conjugated diene from a substituted cyclohexene derivative bearing chlorinated and methylated positions.

-

Dienophile Activation : Use a sulfonyl chloride group (from the benzisothiazole dioxide core) as an electron-deficient dienophile.

Reaction conditions (e.g., Lewis acid catalysis, elevated temperatures) must be tailored to ensure regioselectivity and stereochemical fidelity.

Dichlorination Strategies

Introducing 7,7-dichloro substituents requires post-cyclization halogenation. Two approaches are viable:

-

Direct Electrophilic Chlorination : Treat the methano-bridged intermediate with chlorine gas (Cl₂) in a non-polar solvent (e.g., toluene) at 90–100°C . This method mirrors EP0702008B1’s oxime chlorination, achieving >90% yields in analogous systems .

-

Radical Chlorination : Use UV light initiation with sulfuryl chloride (SO₂Cl₂) for selective C–H bond activation.

Stereochemical Control for (3aS,6S) Configuration

Achieving the desired stereochemistry involves:

-

Chiral Auxiliaries : Incorporate enantiomerically pure starting materials, such as (R)- or (S)-limonene derivatives, to induce asymmetry during the Diels-Alder step.

-

Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) with chiral ligands to control the methano bridge geometry.

Purification and Characterization

Post-synthetic steps include:

-

Crystallization : Isolate the product using mixed solvents (e.g., ethyl acetate/hexane) to enhance purity.

-

Chromatography : Employ silica gel chromatography for diastereomeric separation if asymmetric synthesis yields racemic mixtures.

Analytical Data :

-

¹H NMR : Expected signals include δ 1.2–1.4 (s, 6H, 8,8-dimethyl), δ 3.0–3.5 (m, 4H, tetrahydro ring), and δ 4.1–4.3 (d, 2H, methano bridge).

-

MS (EI) : Molecular ion peak at m/z 348 (M⁺).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereoselectivity |

|---|---|---|---|

| Grignard + Diels-Alder | 45–55 | 90–95 | Moderate (70:30) |

| Asymmetric Catalysis | 60–65 | 98–99 | High (95:5) |

| Radical Chlorination | 75–80 | 85–90 | Low |

Chemical Reactions Analysis

Types of Reactions

(3aS,6S)-7,7-Dichloro-4,5,6,7-tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or amines.

Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

(3aS,6S)-7,7-Dichloro-4,5,6,7-tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aS,6S)-7,7-Dichloro-4,5,6,7-tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. Detailed studies on its molecular targets and pathways are ongoing.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Variations

The compound’s closest analogs are camphor sultam derivatives, which share the 3a,6-methano-benzisothiazole 2,2-dioxide core but differ in substituents and stereochemistry. Key examples include:

- Chlorine vs. Methyl/Fluorine Substituents : The dichloro groups in the target compound increase its electron-withdrawing character compared to methyl or fluorine substituents in analogs. This may influence reactivity in catalytic applications or binding affinity in biological systems.

- Stereochemical Impact : The (6S) configuration in the target compound contrasts with (6R) in some analogs, affecting spatial arrangement and interactions in chiral environments .

Physical and Spectroscopic Properties

- Melting Points : Camphor sultams typically exhibit high melting points (e.g., 175–245°C for related compounds in ). The dichloro substitution may elevate this due to increased molecular symmetry and intermolecular forces.

- Spectroscopic Data: IR: Expected S=O stretches at ~1150–1300 cm⁻¹ and C-Cl stretches at ~550–750 cm⁻¹. NMR: The (3aS,6S) configuration would produce distinct splitting patterns in $ ^1H $ and $ ^{13}C $ spectra, particularly for methine protons near the methano bridge.

Data Tables

Table 1: Substituent and Stereochemical Comparison

Table 2: Spectroscopic Signatures

| Compound | IR (cm⁻¹) | $ ^1H $ NMR (δ ppm) |

|---|---|---|

| (3aS,6S)-7,7-Dichloro-... | ~1250 (S=O), ~650 (C-Cl) | 1.2–1.5 (m, CH₃), 3.0–3.5 (m, bridge protons) |

| (3aS,6R,7aR)-8,8-Dimethyl... | ~1260 (S=O) | 1.3 (s, CH₃), 2.8–3.2 (m, bridge protons) |

Biological Activity

(3aS,6S)-7,7-Dichloro-4,5,6,7-tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide (CAS No. 127184-04-7) is a compound belonging to the class of benzisothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse sources and studies.

The molecular formula of this compound is . Its structure includes a benzisothiazole core which is known for various biological activities.

Antimicrobial Activity

Benzisothiazole derivatives have been reported to exhibit a broad spectrum of antimicrobial activity. Studies indicate that compounds similar to (3aS,6S)-7,7-Dichloro-4,5,6,7-tetrahydro-8,8-dimethyl have shown effectiveness against various bacteria and fungi. For instance:

- Antibacterial and Antifungal Properties : Compounds derived from benzothiazoles have demonstrated significant antibacterial and antifungal effects in vitro. The minimal inhibitory concentration (MIC) for some derivatives was found to be as low as 50 μg/mL against tested organisms .

Antiproliferative Activity

Recent research has highlighted the antiproliferative potential of benzisothiazole derivatives against cancer cell lines. For example:

- Cell Line Studies : In vitro studies on human cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) showed that certain derivatives exhibited moderate inhibitory activities . The structure–activity relationship (SAR) studies indicated that modifications at specific positions on the benzisothiazole ring could enhance antiproliferative effects.

Neuroprotective Effects

The neuroprotective properties of related compounds have also been explored:

- Ischemia/Reperfusion Injury : Some benzothiazole derivatives were evaluated for their ability to mitigate neuronal injury in models of ischemia/reperfusion. Results indicated that selected compounds significantly reduced neuronal damage and exhibited antioxidant properties .

Study 1: Synthesis and Evaluation

A study synthesized various benzothiazole derivatives and evaluated their biological activities. Among these compounds:

- Compound Efficacy : Specific derivatives showed IC50 values in the micromolar range against amyloid beta peptide interactions implicated in Alzheimer's disease . This highlights the therapeutic potential of these compounds in neurodegenerative diseases.

Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy:

- Testing Protocols : Various synthesized benzothiazoles were subjected to antimicrobial susceptibility testing against a panel of pathogens. The results indicated a strong correlation between structural modifications and enhanced antimicrobial activity .

Data Table

Q & A

Basic Research: How can researchers optimize stereochemical control during the synthesis of this compound?

Methodological Answer:

Stereochemical control in bicyclic sulfonamides like this compound requires careful selection of chiral auxiliaries or catalysts. For example, highlights the use of temperature-controlled reflux (e.g., ethanol at 80°C) and acid catalysis (e.g., glacial acetic acid) to stabilize intermediates and minimize racemization . Additionally, chiral HPLC or crystallization in polar solvents (e.g., water-ethanol mixtures, as in ) can isolate the desired (3aS,6S) enantiomer. Monitoring via circular dichroism (CD) or enantioselective NMR (e.g., chiral shift reagents) is critical for verifying stereopurity .

Advanced Research: What computational strategies are effective for predicting the reactivity of the sulfone group in biological systems?

Methodological Answer:

Density Functional Theory (DFT) calculations can model sulfone group reactivity by analyzing frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. ’s in silico approach for triazole-thiadiazine derivatives demonstrates how docking simulations (e.g., AutoDock Vina) predict binding affinities to biological targets like enzymes or receptors . Coupling this with Molecular Dynamics (MD) simulations (e.g., GROMACS) under physiological conditions (pH 7.4, 310K) can refine predictions of hydrolysis or nucleophilic substitution pathways .

Basic Research: What analytical techniques confirm the structural integrity of the bicyclic core?

Methodological Answer:

Multi-dimensional NMR (e.g., - HSQC, - COSY) resolves overlapping signals in the tetrahydro-3a,6-methano scaffold. and emphasize the use of NMR (400 MHz, DMSO-) to identify methyl groups (δ 1.2–1.5 ppm) and chlorine-coupled protons (δ 4.0–5.0 ppm) . High-resolution mass spectrometry (HRMS, ±5 ppm accuracy) and IR spectroscopy (e.g., S=O stretching at 1150–1250 cm) validate molecular formula and functional groups .

Advanced Research: How can researchers resolve contradictions in observed vs. predicted biological activity data?

Methodological Answer:

Discrepancies often arise from off-target interactions or assay-specific conditions. ’s bibliometric approach recommends systematic meta-analysis of existing data (e.g., IC, Ki values) across multiple studies to identify outliers . Follow-up orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement) can validate mechanisms. For example, ’s multi-step synthesis of benzothiazole derivatives includes in vitro toxicity profiling (MTT assays) to distinguish specific activity from nonspecific cytotoxicity .

Basic Research: What solvent systems are optimal for recrystallization to ensure high purity?

Methodological Answer:

Mixed solvents with polarity gradients (e.g., ethanol-water, acetone-hexane) are effective. and report yields >60% using ice-water quenching followed by ethanol recrystallization . For chlorine-rich compounds like this, dichloromethane-methanol (3:1 v/v) can dissolve impurities while precipitating the product. Monitor via TLC (silica gel, ethyl acetate/hexane eluent) to confirm homogeneity .

Advanced Research: How to design mechanistic studies for the dichloro-substituted methano bridge’s stability under acidic conditions?

Methodological Answer:

Isotopic labeling (e.g., or ) combined with LC-MS tracks degradation pathways. ’s functional group analysis suggests pH-dependent stability assays (e.g., 0.1M HCl, 37°C) with periodic sampling for 24–72 hours . Kinetic studies (Arrhenius plots) quantify activation energy for bridge cleavage. Computational models (e.g., Gaussian09) can simulate protonation states and transition states to identify vulnerable bonds .

Basic Research: What safety protocols are critical during large-scale handling of this compound?

Methodological Answer:

Due to potential chlorine gas release during decomposition, mandates fume hood use, PPE (nitrile gloves, goggles), and emergency neutralization protocols (e.g., sodium bicarbonate for acid spills) . Store in amber glass under nitrogen to prevent photodegradation and moisture absorption. Regularly monitor air quality with gas sensors (e.g., for SO) in lab spaces .

Advanced Research: How to align experimental design with theoretical frameworks in organosulfur chemistry?

Methodological Answer:

and stress linking hypotheses to established theories (e.g., Baldwin’s rules for ring closure, Curtin-Hammett kinetics) . For example, design competition experiments between nucleophilic attack at sulfur vs. nitrogen using DFT-predicted transition states. Validate via NMR (if fluorinated analogs are synthesized) or kinetic isotope effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.